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Compound of Interest

Compound Name: Histone H2A (1-20)

Cat. No.: B15599745

Introduction

Histone proteins are the chief protein components of chromatin, playing a critical role in
compacting DNA and regulating all DNA-templated processes. The N-terminal tails of histones,
including Histone H2A, protrude from the nucleosome core and are hotspots for a variety of
post-translational modifications (PTMs).[1][2][3] These PTMs, such as acetylation, methylation,
phosphorylation, and ubiquitination, act as a "histone code" that is interpreted by other proteins
to control gene expression, DNA repair, and replication.[1][2][4] The specific sequence of
Histone H2A (1-20) contains multiple lysine and arginine residues that are known targets for
such modifications.[5][6]

The biotinylated Histone H2A (1-20) peptide is a versatile and powerful tool for studying the
enzymes that write, erase, and read these histone marks. The biotin tag provides a high-affinity
handle for immobilization onto streptavidin-coated surfaces, making it ideal for a wide range of
biochemical and molecular biology assays.[7][8][9]

Key Applications

o Substrate for Histone-Modifying Enzymes: The H2A (1-20) peptide serves as a substrate for
enzymes like histone acetyltransferases (HATSs), histone deacetylases (HDACS),
methyltransferases, and kinases. The biotin tag allows for easy separation of the peptide
from the reaction mix for downstream analysis.
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e High-Throughput Screening (HTS) for Inhibitors: This peptide is extensively used in drug
discovery to screen for inhibitors of histone-modifying enzymes.[7][10][11] Homogeneous
assays like AlphaLISA® and TR-FRET are commonly employed, where the biotinylated
peptide is captured by streptavidin-coated donor beads, and a modification-specific antibody
linked to an acceptor bead generates a signal upon enzymatic activity.[12][13]

 Interaction Studies and "Reader" Protein Identification: Biotinylated H2A (1-20) can be used
as bait to identify and characterize "reader" proteins, which specifically recognize unmodified
or modified states of the histone tail.[8][14][15] By immobilizing the peptide on streptavidin
beads and incubating it with nuclear extracts, interacting proteins can be "pulled down" and
identified via mass spectrometry or Western blotting.[8][16]

e Studying Biotinylation as a PTM: Studies have shown that lysine residues within the H2A N-
terminus (specifically K9 and K13) can be directly biotinylated by the enzyme biotinidase.[5]
[6][17] The biotinylated H2A (1-20) peptide is therefore a crucial reagent for investigating the
dynamics and functional consequences of this specific PTM.

Quantitative Data Summary

The following table summarizes representative quantitative data relevant to assays using
biotinylated histone peptides. Note that specific kinetic or binding affinity values for the H2A (1-
20) sequence can be highly dependent on the interacting enzyme or reader protein and the
specific modification state.
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Parameter

Typical Range

Description

Application

Km (Michaelis

Constant)

1-50uM

Substrate
concentration at which
the enzyme reaction
rate is half of Vmax. A
lower Km indicates
higher affinity of the
enzyme for the

peptide substrate.

Enzyme Kinetics

IC50 (Inhibitor Conc.)

10 nM - 100 puM

Concentration of an
inhibitor required to
reduce the activity of
an enzyme by 50%.
Used to determine the
potency of potential

drug candidates.

Inhibitor Screening

Kd (Dissociation

Constant)

0.5 - 30 M

A measure of the
binding affinity
between the peptide
and a "reader" protein.
A lower Kd signifies a
stronger binding

interaction.[7]

Protein-Peptide
Binding

Z'-factor

>0.5

A statistical parameter
used to quantify the
suitability of a
particular assay for
high-throughput
screening. A value >
0.5 indicates an

excellent assay.[13]

HTS Assay Quality

Experimental Protocols & Visualizations
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Protocol 1: High-Throughput Inhibitor Screening using
AlphaLISA

This protocol describes a method to screen for inhibitors of an enzyme (e.g., a histone
acetyltransferase) that modifies the H2A (1-20) peptide.

Principle: A biotinylated H2A (1-20) peptide is used as a substrate. Streptavidin-coated Donor
beads bind to the biotin tag. A specific antibody that recognizes the modified histone (e.g.,
acetylated-lysine) is conjugated to an Acceptor bead. When the enzyme modifies the peptide,
the antibody-acceptor bead binds, bringing the Donor and Acceptor beads into close proximity
(2200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which
triggers a chemiluminescent signal from the nearby Acceptor bead, measured at 615 nm.[12]
[13]

Materials:

Biotinylated Histone H2A (1-20) Peptide

e Recombinant Enzyme (e.g., p300/CBP HAT)

e Enzyme Cofactor (e.g., Acetyl-CoA)

e Test Compounds (Potential Inhibitors)

o Anti-acetyl-H2A Antibody AlphaLISA Acceptor Beads

» Streptavidin (SA) Donor Beads

o AlphaLISA Assay Buffer

o White, opaque 384-well microplates

Procedure:

e Compound Plating: Add 2 pL of test compound (at 5X final concentration) or DMSO (for
controls) to the wells of a 384-well plate.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/pdf/Application_Note_Utilizing_Histone_H3_1_20_Peptides_in_High_Throughput_Drug_Discovery_Screens.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5759323/
https://www.benchchem.com/product/b15599745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Enzyme Addition: Add 4 pL of enzyme solution (at 2.5X concentration) to each well. Incubate
for 10 minutes at room temperature to allow compounds to interact with the enzyme.

Substrate Initiation: Add 4 pL of a substrate mix containing the biotinylated H2A (1-20)
peptide and the appropriate cofactor (e.g., Acetyl-CoA) at 2.5X final concentration.

Enzymatic Reaction: Seal the plate and incubate for a defined period (e.g., 60 minutes) at
room temperature.

Detection - Acceptor Beads: In subdued light, add 5 pL of Acceptor beads diluted in assay
buffer. Seal the plate and incubate for 60 minutes at room temperature.

Detection - Donor Beads: In subdued light, add 5 puL of SA-Donor beads diluted in assay
buffer.

Final Incubation: Seal the plate and incubate in the dark for 30-60 minutes at room
temperature.

Data Acquisition: Read the plate on an Alpha-enabled plate reader. A decrease in signal
relative to the DMSO control indicates inhibition.

Workflow Diagram:
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Workflow for an AlphaLISA-based enzyme inhibitor screen.
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Protocol 2: Pull-Down Assay for Identifying Interacting
Proteins

This protocol details the use of biotinylated H2A (1-20) peptide to isolate and identify binding
proteins ("readers") from a nuclear protein extract.[8][15]

Principle: The biotinylated peptide is immobilized on streptavidin-coated magnetic beads.
These beads are then incubated with a nuclear cell lysate. Proteins that specifically bind to the
H2A (1-20) sequence are captured. After washing away non-specific binders, the captured
proteins are eluted and identified by mass spectrometry or Western blot.[8][14] An unmodified
peptide should be used as a negative control to identify proteins that bind specifically to a
modified version.

Materials:

» Biotinylated Histone H2A (1-20) Peptide (and a control peptide, e.g., unmodified)

Streptavidin-coated Magnetic Beads

Nuclear Protein Extract (prepared using standard methods)

Binding/Wash Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 0.1% NP-40, protease
inhibitors)

Elution Buffer (e.g., 2X SDS-PAGE sample buffer or a high-salt buffer)
Procedure:

o Bead Preparation: Resuspend streptavidin beads in binding buffer. Aliquot approximately 30
uL of bead slurry per pull-down reaction. Wash the beads twice with 500 pL of binding buffer,
using a magnetic stand to separate the beads.

o Peptide Immobilization: Resuspend the washed beads in 200 pL of binding buffer. Add 1-5
ug of the biotinylated H2A (1-20) peptide. Incubate with rotation for 1-2 hours at 4°C.

» Blocking: Pellet the beads on a magnetic stand, remove the supernatant, and wash three
times with binding buffer to remove unbound peptide.
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e Binding: Add 0.5 - 1.0 mg of nuclear protein extract to the peptide-coupled beads. Incubate
with rotation for 2-4 hours or overnight at 4°C.

» Washing: Pellet the beads and collect the supernatant (flow-through). Wash the beads 3-5
times with 1 mL of cold binding buffer to remove non-specifically bound proteins.

o Elution: After the final wash, remove all supernatant. Add 30-50 pL of 2X SDS-PAGE sample
buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the
bound proteins.

e Analysis: Separate the beads using the magnetic stand and load the supernatant (eluted
proteins) onto an SDS-PAGE gel for analysis by Coomassie staining, Western blotting, or
subsequent mass spectrometry.

Workflow Diagram:
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Workflow for a peptide pull-down assay to identify interacting proteins.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15599745?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Conceptual Pathway: H2A Tail Interactions

The N-terminal tail of Histone H2A is a dynamic signaling hub. Its modification state dictates the
recruitment of various effector proteins, leading to downstream biological outcomes.
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Interactions involving the Histone H2A (1-20) tail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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